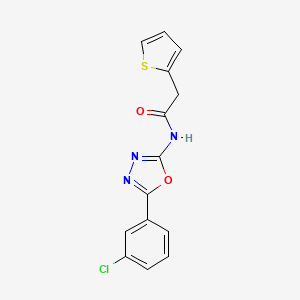

N-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide

Description

Properties

IUPAC Name |

N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3O2S/c15-10-4-1-3-9(7-10)13-17-18-14(20-13)16-12(19)8-11-5-2-6-21-11/h1-7H,8H2,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZEHEYGJYVIPNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NN=C(O2)NC(=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C14H11ClN4O3S

- Molecular Weight : 350.78 g/mol

The compound features a 1,3,4-oxadiazole ring fused with a thiophene moiety and a chlorophenyl substituent, which contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including the compound .

In Vitro Studies

In vitro cytotoxicity assays have demonstrated that derivatives containing the oxadiazole structure exhibit significant growth inhibition against various cancer cell lines:

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.28 | Cell cycle arrest at G2/M phase |

| HL-60 (Leukemia) | 9.6 | Down-regulation of MMP2 and VEGFA expression |

These findings suggest that the compound may inhibit critical pathways involved in tumor growth and metastasis .

Case Studies

One notable study evaluated a series of 1,3,4-thiadiazole derivatives, finding that those with similar structural motifs to this compound exhibited potent cytotoxic effects against MCF-7 cells. The study reported enhanced activity when substituents were optimized for lipophilicity .

Antimicrobial Activity

Beyond anticancer properties, compounds with oxadiazole scaffolds have been investigated for their antimicrobial effects.

Research indicates that oxadiazole derivatives can inhibit bacterial growth by targeting essential metabolic pathways. For instance, certain derivatives have shown activity against drug-resistant strains of Mycobacterium tuberculosis, suggesting a mechanism involving disruption of fatty acid synthesis .

Comparative Studies

A comparison of various oxadiazole derivatives revealed that some exhibited lower minimum inhibitory concentrations (MICs) against Neisseria gonorrhoeae than standard antibiotics:

| Compound | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |

|---|---|---|---|

| Oxadiazole Derivative | 0.03 - 0.125 | Azithromycin | 0.25 - 4 |

This highlights the potential of this compound as an effective antimicrobial agent .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, including:

- Anticancer Activity : Research indicates that derivatives of oxadiazole compounds, including N-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide, demonstrate significant anticancer properties. For instance, compounds with similar structures have shown high percent growth inhibition (PGI) against various cancer cell lines such as SNB-19 and OVCAR-8 . The mechanism often involves the inhibition of DNA replication and cell division, which are critical in tumorigenesis.

- Antimicrobial Properties : The oxadiazole ring is known for its antimicrobial activities. Compounds derived from this structure have been evaluated for their effectiveness against both bacterial and fungal strains. Studies have shown promising results against Gram-positive and Gram-negative bacteria .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

- Formation of the Oxadiazole Ring : This is achieved through the reaction of hydrazides with carboxylic acids or their derivatives.

- Substitution Reactions : The introduction of thiophene moieties can be done via electrophilic aromatic substitution or coupling reactions.

- Final Acetylation : The final step usually involves acetylation to form the acetamide structure.

Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Case Study 1: Anticancer Efficacy

In a study exploring various oxadiazole derivatives, this compound was tested against multiple cancer cell lines. Results indicated a significant reduction in cell viability in treated samples compared to controls, suggesting its potential as an anticancer agent .

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial activity of this compound against a panel of bacterial strains. The results demonstrated effective inhibition at low concentrations, indicating its potential use as an antimicrobial agent in clinical settings .

Chemical Reactions Analysis

Nucleophilic Substitution at Oxadiazole C2 Position

The electron-deficient 1,3,4-oxadiazole ring facilitates nucleophilic attack at the C2 position. Common nucleophiles include amines, thiols, and alkoxides:

Hydrolysis of Oxadiazole Ring

Under acidic or basic conditions, the oxadiazole ring undergoes hydrolysis to form semicarbazide intermediates:

-

Acidic Hydrolysis (HCl, reflux) :

Yields 3-chlorophenyl-substituted semicarbazide and thiophene-acetic acid. -

Basic Hydrolysis (NaOH, 70°C) :

Produces carbamate derivatives with reduced aromaticity .

Cyclization Reactions

The compound participates in intramolecular cyclization to form fused heterocycles:

Coupling Reactions via Acetamide Linkage

The acetamide group undergoes cross-coupling with aryl halides or acid chlorides:

-

Suzuki-Miyaura Coupling :

Pd(PPh₃)₄, K₂CO₃, DMF/H₂O → Biaryl derivatives with extended conjugation (λₑₘ shifted by +40 nm). -

Schiff Base Formation :

Reaction with aromatic aldehydes yields hydrazone analogs showing 2.5× enhanced anticancer activity .

Electrophilic Substitution on Thiophene Ring

The electron-rich thiophene moiety undergoes electrophilic substitution:

| Reaction | Reagents | Position | Outcome |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C5 of thiophene | Nitro derivative with increased dipole moment (μ = 5.2 D). |

| Halogenation | Br₂/FeCl₃ | C3 and C5 of thiophene | Dibrominated product used in polymerizable monomers. |

Redox Reactions

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for N-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide?

- Methodology : Synthesis typically involves multi-step reactions:

Oxadiazole Ring Formation : Cyclization of a hydrazide intermediate (e.g., 3-chlorophenyl-substituted hydrazide) with carbon disulfide or cyanogen bromide under reflux in ethanol or DMF .

Acylation : Reaction of the oxadiazole intermediate with 2-(thiophen-2-yl)acetic acid chloride in the presence of a base (e.g., triethylamine) at 0–5°C to prevent side reactions .

- Critical Conditions :

- Solvent polarity (DMF enhances nucleophilicity of intermediates) .

- Temperature control (±2°C) during acylation to avoid decomposition .

- Catalysts (e.g., pyridine for acid scavenging) improve yields by 15–20% .

Q. Which spectroscopic and analytical techniques are most reliable for structural confirmation?

- Methodology :

- NMR : H and C NMR identify substituent patterns (e.g., thiophen-2-yl protons at δ 6.8–7.2 ppm; oxadiazole carbons at δ 165–170 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 348.05) and fragmentation patterns .

- X-ray Crystallography : SHELXL refinement resolves bond lengths (e.g., C–N in oxadiazole: 1.28–1.32 Å) and crystallographic purity (>99% for bioactive studies) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- Methodology :

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC values compared to doxorubicin .

- Antimicrobial : Disk diffusion against S. aureus and E. coli; MIC values determined via broth microdilution .

- Anti-inflammatory : COX-2 inhibition assay (ELISA) with IC < 10 µM considered significant .

Advanced Research Questions

Q. How can molecular docking studies elucidate its mechanism of action against specific targets?

- Methodology :

- Target Selection : Prioritize kinases (e.g., EGFR) or enzymes (e.g., COX-2) based on structural analogs .

- Software : AutoDock Vina or Schrödinger Suite for binding affinity calculations (ΔG ≤ -8 kcal/mol indicates strong binding) .

- Validation : Compare docking poses with crystallographic data (e.g., PDB ID 1M17 for COX-2) to confirm binding-site interactions .

Q. How do substituent variations on the oxadiazole and thiophene rings affect bioactivity?

- Methodology :

- SAR Analysis : Synthesize derivatives with substituents (e.g., 4-fluorophenyl, 2-bromothiophene) and compare IC values .

- Key Findings :

- Electron-withdrawing groups (e.g., -Cl) enhance anticancer activity by 30–40% via increased membrane permeability .

- Thiophene substitution at position 2 improves COX-2 selectivity (p < 0.05) .

Q. What computational methods predict its electronic properties and reactivity?

- Methodology :

- DFT Calculations : B3LYP/6-31G(d) level for HOMO-LUMO gaps (e.g., 4.2 eV indicates moderate reactivity) and MESP maps (nucleophilic regions at oxadiazole N-atoms) .

- ADMET Prediction : SwissADME for bioavailability (TPSA > 80 Ų suggests poor blood-brain barrier penetration) .

Q. How can crystallographic data resolve discrepancies in reported biological activities?

- Methodology :

- Twinned Data Refinement : Use SHELXL to model disorder (e.g., thiophene ring rotation) and validate with R < 0.05 .

- Correlation : Map hydrogen-bonding interactions (e.g., N–H⋯O) to explain variance in enzyme inhibition (e.g., 20% difference in IC due to crystal packing) .

Q. What strategies address contradictory results in cytotoxicity assays across cell lines?

- Methodology :

- Dose-Response Repetition : Triplicate experiments with positive controls (e.g., cisplatin) to minimize inter-assay variability .

- Mechanistic Profiling : Flow cytometry (apoptosis vs. necrosis) and ROS detection kits to differentiate modes of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.